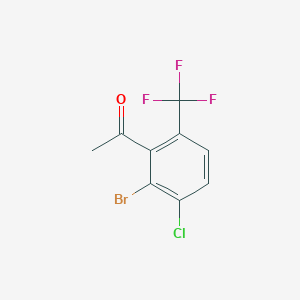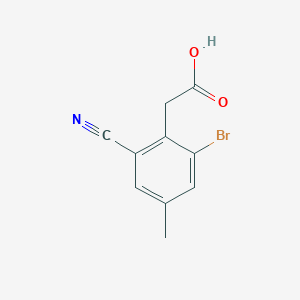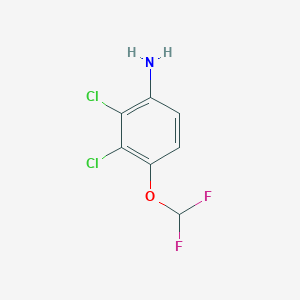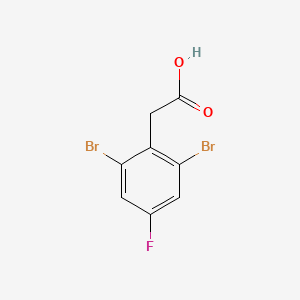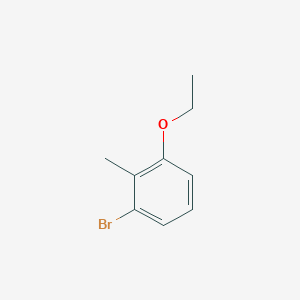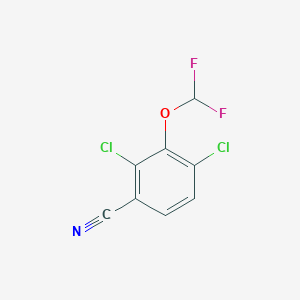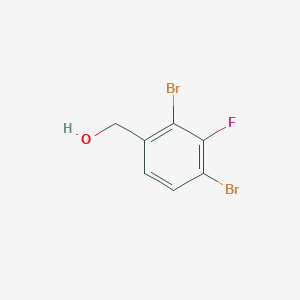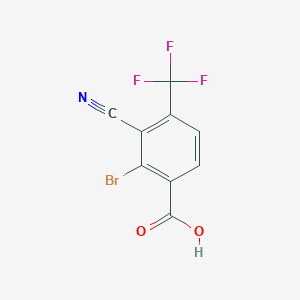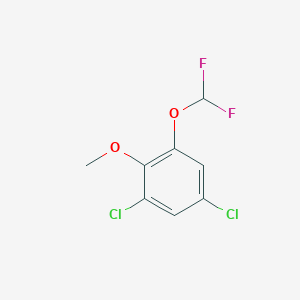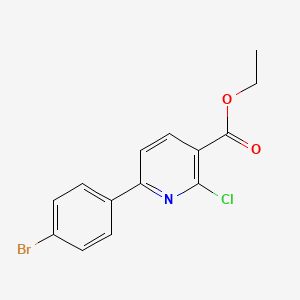
Ethyl 2-chloro-6-(4-bromophenyl)nicotinate
Descripción general
Descripción
Ethyl 2-chloro-6-(4-bromophenyl)nicotinate is a chemical compound with the molecular formula C14H11BrClNO2 . It has a molecular weight of 340.6 g/mol . This compound is categorized under esters . It is primarily used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of 14 carbon atoms, 11 hydrogen atoms, 1 bromine atom, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis
This compound has a molecular weight of 340.6 g/mol .Aplicaciones Científicas De Investigación
Heterocyclic Synthesis and Antimicrobial Activity
Researchers have investigated the synthesis and antimicrobial activity of thio-substituted ethyl nicotinate derivatives, showcasing the chemical versatility of compounds related to Ethyl 2-chloro-6-(4-bromophenyl)nicotinate. For example, the synthesis of new thieno[2,3-b]pyridines and pyridothienopyrimidine derivatives starting from similar compounds illustrates the potential for creating molecules with antimicrobial properties (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
Crystal Structure Analysis
The crystal structures of compounds closely related to this compound have been analyzed to understand their molecular conformations and electronic structures. Such studies contribute to the broader understanding of how slight modifications in chemical structure can influence overall molecular properties and interactions (Cobo, Glidewell, Low, & Orozco, 2008).
Radical Cyclisation Reactions
The use of 2-(2-Bromophenyl)ethyl groups in radical cyclisation reactions onto azoles to synthesize tri- and tetra-cyclic heterocycles highlights the applicability of bromophenyl derivatives in complex chemical synthesis processes. Such methodologies pave the way for creating diverse heterocyclic compounds with potential pharmacological activities (Allin et al., 2005).
Antiretroviral Activity
The synthesis of 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, starting from compounds structurally related to this compound, has led to the discovery of molecules with marked antiretroviral activity. This research signifies the potential of such derivatives in contributing to the development of new antiviral drugs (Hocková et al., 2003).
Retinoprotective Effects
The exploration of retinoprotective effects of 2-ethyl-3-hydroxy-6-methylpyridine nicotinate, a compound with similarities in structural motifs to this compound, underscores the potential therapeutic applications of such chemicals in treating retinal diseases. Studies have shown that these compounds can improve retinal microcirculation and resistance to ischemia, highlighting their potential in pharmacological interventions (Peresypkina et al., 2020).
Propiedades
IUPAC Name |
ethyl 6-(4-bromophenyl)-2-chloropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClNO2/c1-2-19-14(18)11-7-8-12(17-13(11)16)9-3-5-10(15)6-4-9/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAOAIFTVTDVBIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1)C2=CC=C(C=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



